diethyl 3-methyl-5-(2-((5-((4-nitrobenzamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)propanamido)thiophene-2,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-DIETHYL 3-METHYL-5-{2-[(5-{[(4-NITROPHENYL)FORMAMIDO]METHYL}-4-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPANAMIDO}THIOPHENE-2,4-DICARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups such as nitrophenyl, formamido, triazolyl, and thiophene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIETHYL 3-METHYL-5-{2-[(5-{[(4-NITROPHENYL)FORMAMIDO]METHYL}-4-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPANAMIDO}THIOPHENE-2,4-DICARBOXYLATE involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the triazole ring, followed by the introduction of the nitrophenyl and formamido groups. The final steps involve the formation of the thiophene ring and the attachment of the ethyl and methyl groups. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures to handle potentially hazardous reagents and intermediates.
Chemical Reactions Analysis
Types of Reactions
2,4-DIETHYL 3-METHYL-5-{2-[(5-{[(4-NITROPHENYL)FORMAMIDO]METHYL}-4-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPANAMIDO}THIOPHENE-2,4-DICARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to form amino derivatives.
Substitution: The triazole and thiophene rings can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group would yield nitro derivatives, while reduction would yield amino derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.
Scientific Research Applications
2,4-DIETHYL 3-METHYL-5-{2-[(5-{[(4-NITROPHENYL)FORMAMIDO]METHYL}-4-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPANAMIDO}THIOPHENE-2,4-DICARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-DIETHYL 3-METHYL-5-{2-[(5-{[(4-NITROPHENYL)FORMAMIDO]METHYL}-4-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPANAMIDO}THIOPHENE-2,4-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s various functional groups allow it to bind to different enzymes and receptors, modulating their activity. For example, the nitrophenyl group can interact with enzymes involved in oxidative stress, while the triazole ring can bind to receptors involved in cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,4-DIETHYL 3-METHYL-5-{2-[(5-{[(4-AMINOPHENYL)FORMAMIDO]METHYL}-4-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPANAMIDO}THIOPHENE-2,4-DICARBOXYLATE
- 2,4-DIETHYL 3-METHYL-5-{2-[(5-{[(4-HYDROXYPHENYL)FORMAMIDO]METHYL}-4-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPANAMIDO}THIOPHENE-2,4-DICARBOXYLATE
Uniqueness
The uniqueness of 2,4-DIETHYL 3-METHYL-5-{2-[(5-{[(4-NITROPHENYL)FORMAMIDO]METHYL}-4-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPANAMIDO}THIOPHENE-2,4-DICARBOXYLATE lies in its specific combination of functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C32H34N6O8S2 |
---|---|
Molecular Weight |
694.8 g/mol |
IUPAC Name |
diethyl 3-methyl-5-[2-[[5-[[(4-nitrobenzoyl)amino]methyl]-4-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]thiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C32H34N6O8S2/c1-5-45-30(41)25-19(3)26(31(42)46-6-2)48-29(25)34-27(39)20(4)47-32-36-35-24(37(32)17-16-21-10-8-7-9-11-21)18-33-28(40)22-12-14-23(15-13-22)38(43)44/h7-15,20H,5-6,16-18H2,1-4H3,(H,33,40)(H,34,39) |
InChI Key |
WEAZQLBUEDQIKG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C(C)SC2=NN=C(N2CCC3=CC=CC=C3)CNC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.